3E,8Z-Tetradecadienyl acetate
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Overview
Description
3E,8Z-Tetradecadienyl acetate: is an organic compound with the molecular formula C16H28O2 . It is a type of pheromone, specifically a sex pheromone, used by certain insects such as the South American potato tuber moth (Scrobipalpula absoluta) . This compound plays a crucial role in the mating behavior of these insects, making it significant in the study of insect communication and pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3E,8Z-Tetradecadienyl acetate typically involves the esterification of 3,8-Tetradecadien-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and stored .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3E,8Z-Tetradecadienyl acetate can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of saturated esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3,8-Tetradecadienoic acid or 3,8-Tetradecadienal.
Reduction: Formation of 3,8-Tetradecadien-1-ol or 3,8-Tetradecadienyl alcohol.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3E,8Z-Tetradecadienyl acetate is used as a model compound in the study of pheromone synthesis and chemical communication in insects. It is also employed in the development of synthetic methodologies for esterification and isomerization reactions .
Biology: In biological research, this compound is used to study the mating behavior and communication mechanisms of insects. It is also utilized in the development of pheromone-based pest control strategies, which are environmentally friendly alternatives to chemical pesticides .
Medicine: While its direct applications in medicine are limited, the study of pheromones like this compound can provide insights into the development of novel bioactive compounds and therapeutic agents.
Industry: In the agricultural industry, this compound is used in pheromone traps to monitor and control pest populations, reducing the need for chemical pesticides and promoting sustainable farming practices .
Mechanism of Action
Mechanism: 3E,8Z-Tetradecadienyl acetate functions as a sex pheromone by binding to specific olfactory receptors in the antennae of male insects. This binding triggers a series of neural responses that lead to the attraction of the male to the female emitting the pheromone .
Molecular Targets and Pathways: The primary molecular targets are the olfactory receptors located on the antennae of the insects. The binding of the pheromone to these receptors activates signal transduction pathways involving G-protein coupled receptors (GPCRs), leading to changes in the behavior of the insect .
Comparison with Similar Compounds
3E,8Z-Tetradecadien-1-ol: The alcohol counterpart of 3E,8Z-Tetradecadienyl acetate, used in similar pheromone studies.
3E,8Z-Tetradecadienal: An aldehyde derivative with similar applications in pheromone research.
3E,8Z-Tetradecadienoic acid: The carboxylic acid derivative, also used in pheromone and chemical communication studies.
Uniqueness: this compound is unique due to its specific role as a sex pheromone in certain insect species. Its ability to attract male insects makes it particularly valuable in the development of pheromone-based pest control methods, which are more targeted and environmentally friendly compared to traditional chemical pesticides .
Properties
CAS No. |
163041-87-0 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
[(3E,8E)-tetradeca-3,8-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8,12-13H,3-6,9-11,14-15H2,1-2H3/b8-7+,13-12+ |
InChI Key |
WWXVCCMNRBSSKV-GEJAPMDVSA-N |
Isomeric SMILES |
CCCCC/C=C/CCC/C=C/CCOC(=O)C |
SMILES |
CCCCCC=CCCCC=CCCOC(=O)C |
Canonical SMILES |
CCCCCC=CCCCC=CCCOC(=O)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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